molecular formula C17H16N4O B2540908 6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 118779-03-6

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No. B2540908
CAS RN: 118779-03-6
M. Wt: 292.342
InChI Key: PETACUYUEACTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Effect on Plant Physiology

  • Chloroplast Integrity in Barley Leaves : The compound alters chloroplast integrity in barley leaves, affecting the sedimentation profiles in sucrose gradients. This alteration is possibly due to the inhibition of ascorbate peroxidase and superoxide dismutase activities, leading to an accumulation of toxic reduced-oxygen species in chloroplasts (Muñoz et al., 1990).
  • Influence on Lignification Process : In lupin, this compound powerfully inhibits cell-wall lignification catalyzed by peroxidase, impacting the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide from NADH oxidation (Muñoz et al., 1990).

Chemical Synthesis and Reactions

  • Synthetic Processes : The compound is involved in various synthetic processes, including the synthesis of 3,5-disubstituted 6-benzyl-1,2,4-triazines and derivations involving displacement reactions of thioxo- and methylthio-groups (Wasti & Joullié, 1976).
  • Formation of Derivatives : Derivative formations, like 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, are achieved through reactions with Schiff base in the presence of diglyme and NaBH(4) (Yilmaz et al., 2005).

Medical and Biological Research

  • Synthesis for PET Tracers : The compound is used in synthesizing derivatives for potential PET tracers, indicating its utility in medical imaging and research (Wang, Gao, & Zheng, 2014).
  • Antibacterial Activity : Derivatives like 2-(Substitutedphenyl)-3-bis2, 4-(4′-methylphenylamino)-s-triazine-6-ylaminobenzoylamino-5-H-4-thiazolidinone exhibit antibacterial properties (Ahirwar & Shrivastava, 2012).

properties

IUPAC Name

3-anilino-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-7-9-13(10-8-12)11-15-16(22)19-17(21-20-15)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETACUYUEACTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

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